Val-val-tyr-pro-trp-thr-gln-arg-phe

Description

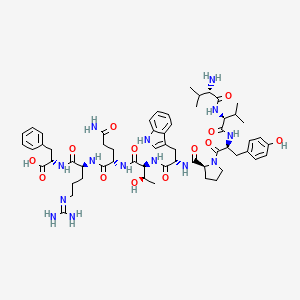

Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe is a 9-amino acid linear peptide (molecular weight ~1,200 Da) derived from enzymatic hydrolysis of hemoglobin β-chain and oyster protein . It exhibits angiotensin-converting enzyme (ACE) inhibitory activity, with an IC50 of 7.42 μM in vitro, making it a candidate for antihypertensive applications . Structural studies highlight two key active centers:

- N-terminal: Hydrophobic residues (Val-Val) critical for substrate binding.

- C-terminal: Aromatic (Phe, Trp) and positively charged (Arg) residues that enhance ACE interaction .

Animal studies confirm its in vivo efficacy, where oral administration reduced blood pressure in hypertensive models . While high concentrations show mild hypoglycemic effects, its antimicrobial and antitumor activities remain negligible .

Properties

CAS No. |

75808-67-2 |

|---|---|

Molecular Formula |

C59H82N14O13 |

Molecular Weight |

1195.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C59H82N14O13/c1-31(2)47(61)54(81)71-48(32(3)4)55(82)69-43(27-35-19-21-37(75)22-20-35)57(84)73-26-12-18-45(73)53(80)68-42(29-36-30-65-39-16-10-9-15-38(36)39)52(79)72-49(33(5)74)56(83)67-41(23-24-46(60)76)51(78)66-40(17-11-25-64-59(62)63)50(77)70-44(58(85)86)28-34-13-7-6-8-14-34/h6-10,13-16,19-22,30-33,40-45,47-49,65,74-75H,11-12,17-18,23-29,61H2,1-5H3,(H2,60,76)(H,66,78)(H,67,83)(H,68,80)(H,69,82)(H,70,77)(H,71,81)(H,72,79)(H,85,86)(H4,62,63,64)/t33-,40+,41+,42+,43+,44+,45+,47+,48+,49+/m1/s1 |

InChI Key |

FFBBHLKDMHCFTH-AKYHLAPZSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

VVYPWTQRF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe valyl-valyl-tyrosyl-prolyl-tryptophyl-threonyl-glutaminyl-arginyl-phenylalanine VV-hemorphin-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Key Findings and Distinctions

(A) ACE Inhibitory Peptides

This compound vs. Its 6-mer Fragment

- Both exhibit identical ACE inhibitory potency (IC50 = 7.42 μM), suggesting the N-terminal Val-Val-Tyr-Pro-Trp-Thr is the primary active motif .

- The full 9-mer peptide may offer enhanced stability in vivo due to C-terminal Gln-Arg-Phe , which resists protease degradation .

Comparison with Phe-Gly-His-Pro-Lys

- Phe-Gly-His-Pro-Lys (from blue mussel fermentation) shares ACE inhibition but lacks quantifiable IC50 data. Its shorter length (5-mer) may limit binding efficiency compared to the 9-mer target peptide .

(B) Structural Modifications and Stability

- Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr): Cyclization confers resistance to enzymatic degradation and stabilizes its conformation. Unlike the target peptide, it is engineered for immunomodulatory applications (e.g., mimicking thymopoietin) rather than ACE inhibition .

- dec-RVKR-cmk : A synthetic protease inhibitor with a chloromethyl ketone group, it targets viral replication machinery (e.g., flaviviruses like Zika) rather than ACE .

(C) Bioactivity and Clinical Potential

- The target peptide’s dual ACE inhibition and mild hypoglycemic activity at high concentrations differentiate it from purely antiviral (dec-RVKR-cmk) or immunomodulatory (cyclo-...) analogs .

- Its natural derivation from food proteins (oyster, hemoglobin) enhances safety profiles for dietary or therapeutic use compared to synthetic analogs .

Q & A

Basic Research Questions

Q. What structural features of Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe are critical for its ACE inhibitory activity?

- Methodological Answer : Focus on the peptide's terminal residues. The N-terminal Val-Val sequence and C-terminal Trp, Arg, and Phe residues are key to ACE inhibition, as demonstrated by in vitro assays (IC50: 7.42 µM) . Use circular dichroism (CD) spectroscopy to analyze secondary structure stability and molecular docking simulations to map interactions with ACE's active site.

Q. What in vitro methods are recommended for evaluating the peptide’s bioactivity?

- Methodological Answer : Employ ACE inhibition assays using hippuryl-histidyl-leucine (HHL) as a substrate under controlled pH (8.3) and temperature (37°C). Quantify IC50 values via HPLC or fluorometric detection . Validate results with triplicate measurements and statistical analysis (e.g., ANOVA) to account for variability.

Q. How can microwave-assisted solid-phase synthesis (SPPS) optimize production of this peptide?

- Methodological Answer : Use Fmoc-protected amino acids and a microwave synthesizer to reduce coupling times (e.g., 5-minute cycles at 50°C). Monitor purity via reverse-phase HPLC and confirm sequences with MALDI-TOF mass spectrometry. Adjust resin loading (0.2–0.4 mmol/g) to improve yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data under varying experimental conditions?

- Methodological Answer : Standardize assay protocols (e.g., buffer composition, enzyme concentration) to minimize variability. Perform meta-analyses of existing studies to identify confounding factors (e.g., peptide aggregation at high concentrations). Use isothermal titration calorimetry (ITC) to assess binding thermodynamics under different conditions .

Q. What computational strategies predict interactions between this peptide and ACE?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (100 ns trajectories) to model binding stability. Validate predictions with mutagenesis studies targeting ACE’s zinc-binding domain. Cross-reference results with structural data from X-ray crystallography (PDB: 1O8A) .

Q. How do modifications to the N-terminal Val residues affect conformational stability and activity?

- Methodological Answer : Synthesize analogs substituting Val with Ile or Leu. Analyze conformational changes via CD spectroscopy and NMR. Test ACE inhibition kinetics (Km/Vmax) to assess activity shifts. Correlate hydrophobicity indices (e.g., Wimley-White scales) with bioactivity trends .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing dose-response relationships in ACE inhibition studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC50. Use tools like GraphPad Prism for curve fitting. Report confidence intervals (95%) and perform outlier detection (Grubbs’ test) to ensure data robustness .

Q. How can researchers integrate this peptide into broader studies on hypertension therapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.